molecular formula C24H19BrN2O2 B12204786 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol

Cat. No.: B12204786
M. Wt: 447.3 g/mol
InChI Key: XCWHYBUUYIWGKQ-UHFFFAOYSA-N
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Description

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol is a complex organic compound that features a pyrimidine ring substituted with a bromophenyl group and a phenol group linked to a methylbenzyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the bromophenyl and pyrimidine rings. This reaction requires a palladium catalyst and a boronic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol is unique due to its specific substitution pattern and the presence of both bromophenyl and methylbenzyl ether groups. This combination of features can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H19BrN2O2

Molecular Weight

447.3 g/mol

IUPAC Name

2-[5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol

InChI

InChI=1S/C24H19BrN2O2/c1-16-4-2-3-5-18(16)14-29-20-10-11-21(23(28)12-20)24-22(13-26-15-27-24)17-6-8-19(25)9-7-17/h2-13,15,28H,14H2,1H3

InChI Key

XCWHYBUUYIWGKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC=NC=C3C4=CC=C(C=C4)Br)O

Origin of Product

United States

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